
4-(3-Pyridin-2-ylpyrazolidin-4-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline is a small organic molecule belonging to the class of quinolines and derivatives. This compound is characterized by a quinoline moiety fused with a pyrazole ring and a pyridine ring. It has a molecular formula of C17H12N4 and a molecular weight of 272.3 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups
科学研究应用
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The compound exerts its effects primarily by inhibiting TGF-β RI kinase. This inhibition is ATP-competitive, meaning the compound competes with ATP for binding to the kinase. This results in the suppression of TGF-β-dependent cellular growth and transcription activation, which can be beneficial in treating certain types of cancer .
相似化合物的比较
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar structure but may have different substituents on the quinoline or pyrazole rings.
Pyrazolo[3,4-b]quinolines: These compounds have a fused pyrazole and quinoline ring system but differ in the position of the nitrogen atoms.
Uniqueness
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline is unique due to its specific arrangement of the pyridine, pyrazole, and quinoline rings, which contributes to its high selectivity and potency as a TGF-β RI kinase inhibitor .
属性
分子式 |
C17H16N4 |
|---|---|
分子量 |
276.34 g/mol |
IUPAC 名称 |
4-(3-pyridin-2-ylpyrazolidin-4-yl)quinoline |
InChI |
InChI=1S/C17H16N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-10,14,17,20-21H,11H2 |
InChI 键 |
YGAINRUNZDKTHN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(NN1)C2=CC=CC=N2)C3=CC=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



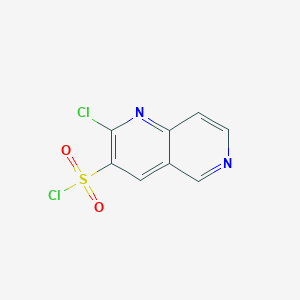
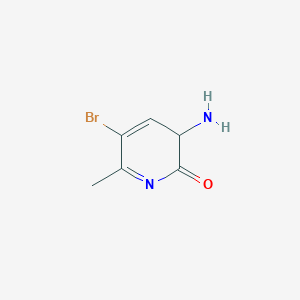

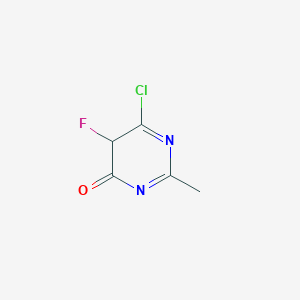
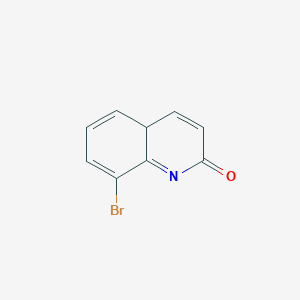
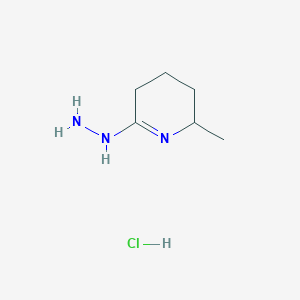

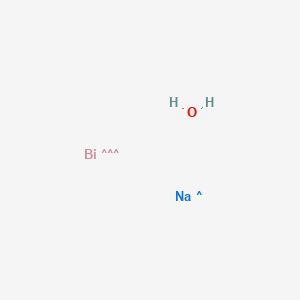
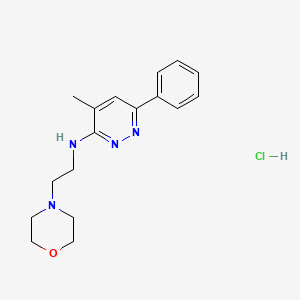
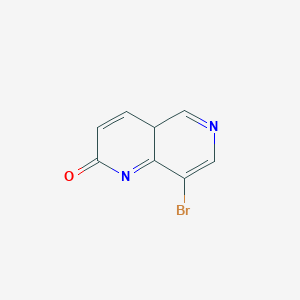
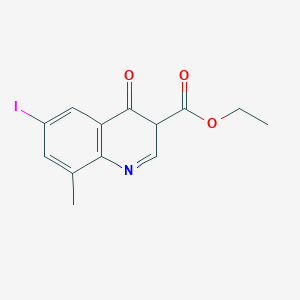

![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)
